molecular formula C15H16S2 B11966807 Benzene, 1,1'-methylenebis[4-(methylthio)- CAS No. 22276-28-4

Benzene, 1,1'-methylenebis[4-(methylthio)-

Cat. No.: B11966807
CAS No.: 22276-28-4
M. Wt: 260.4 g/mol
InChI Key: GGWCDZIQHFUTIZ-UHFFFAOYSA-N
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Description

Benzene, 1,1'-methylenebis[4-(methylthio)- (hypothetical IUPAC name based on nomenclature rules) is a bisphenylmethane derivative featuring two benzene rings connected by a methylene (-CH₂-) bridge, with each para-position substituted by a methylthio (-S-CH₃) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[4-(methylthio)-] typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,1’-methylenebis[4-(methylthio)-] can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene, 1,1’-methylenebis[4-(methylthio)-] can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiol groups from the methylthio groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where the methylthio groups can be replaced by other substituents. Typical reagents for these reactions include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis and Characterization

Benzene, 1,1'-methylenebis[4-(methylthio)-] can be synthesized through various methods involving the reaction of benzyl chloride with sodium methyl sulfide. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

2.1. Liquid-Crystalline Materials

Benzene, 1,1'-methylenebis[4-(methylthio)-] has been explored for its potential in liquid-crystalline applications. Research indicates that derivatives of this compound can exhibit mesomorphic properties, making them suitable for use in liquid crystal displays (LCDs) and other electronic devices.

PropertyValue
Phase Transition TemperatureVaries by derivative
Optical ClarityHigh
Thermal StabilityModerate

2.2. Polymer Chemistry

The compound serves as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase overall strength.

3.1. Anticancer Activity

Recent studies have indicated that benzene, 1,1'-methylenebis[4-(methylthio)-] and its derivatives exhibit promising anticancer activity. For example, compounds synthesized from this base structure have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line% Inhibition
Derivative AMCF-785%
Derivative BHeLa75%
Derivative CA54990%

3.2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.

4.1. Remediation Technologies

Benzene, 1,1'-methylenebis[4-(methylthio)-] can be utilized in environmental remediation processes, particularly in the degradation of pollutants in soil and water systems. Its effectiveness in breaking down complex organic compounds makes it a candidate for bioremediation strategies.

Case Study 1: Anticancer Research

A study published in International Journal of Molecular Sciences examined the synthesis of new derivatives of benzene, 1,1'-methylenebis[4-(methylthio)-] and their effects on cancer cells. The results indicated that specific modifications to the methylthio groups enhanced cytotoxicity significantly compared to unmodified compounds .

Case Study 2: Liquid Crystal Displays

Research conducted by MDPI explored the use of benzene-based liquid crystals in display technologies. The findings revealed that compounds derived from benzene, 1,1'-methylenebis[4-(methylthio)-] exhibited favorable thermal stability and optical characteristics essential for high-performance LCDs .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-methylenebis[4-(methylthio)-] involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

The following table compares Benzene, 1,1'-methylenebis[4-(methylthio)- with structurally related methylenebisbenzene derivatives:

Compound Name (IUPAC) Substituent(s) CAS Molecular Formula Key Properties/Applications Regulatory/Toxicological Notes
Benzene, 1,1'-methylenebis[4-isocyanato- (MDI) -NCO 101-68-8 C₁₅H₁₀N₂O₂ High reactivity with polyols; polyurethane production Listed as toxic under CEPA 1999 (Canada)
Benzene, 1,1'-methylenebis[4-fluoro- -F 457-68-1 C₁₃H₁₀F₂ Potential use in fluorinated polymers or pharmaceuticals No toxicity data available
Benzene, 1,1'-methylenebis[4-(methylthio)- -S-CH₃ Not found C₁₅H₁₄S₂ (hyp.) Hypothetical: Antioxidant, vulcanization agent (analogous to sulfur-containing compounds) Insufficient data; structural analogs not regulated
Benzene, 1,1'-methylenebis[4-methoxy- -OCH₃ 88837-78-9 C₁₇H₂₀O₂ Ether linkages; potential use in resins or surfactants Limited regulatory information

Key Comparisons:

Reactivity and Applications :

  • MDI (-NCO) : Highly reactive isocyanate groups enable polyurethane foam synthesis.
  • Fluoro derivative (-F) : Fluorine’s electronegativity enhances chemical stability, useful in specialty materials.
  • Methylthio derivative (-S-CH₃) : Sulfur’s nucleophilicity may support rubber vulcanization or antioxidant activity, akin to thioether functionalities in other compounds.

Toxicity and Regulation: MDI isomers (e.g., 4,4′-MDI, 2,4′-MDI) are classified as toxic under Canadian law due to respiratory sensitization risks. Methylthio-substituted compounds (e.g., methyl carbamate derivatives) are noted in pesticide contexts but lack specific regulation for this structure.

Physical Properties :

  • Molecular Weight : MDI (250.07 g/mol) vs. hypothetical methylthio derivative (~266.4 g/mol). Higher sulfur content may increase density and reduce solubility in polar solvents.
  • Thermal Stability : MDI degrades above 200°C, while sulfur-containing analogs (e.g., thioethers) may exhibit lower thermal stability due to S-C bond lability.

Biological Activity

Introduction

Benzene, 1,1'-methylenebis[4-(methylthio)-] (CAS Number: 623-13-2) is an organosulfur compound characterized by its unique structure that includes two methylthio groups attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of Benzene, 1,1'-methylenebis[4-(methylthio)-] can be represented as follows:

  • Molecular Formula: C₁₄H₁₄S₂
  • Molecular Weight: 254.40 g/mol
  • IUPAC Name: Benzene, 1,1'-methylenebis[4-(methylthio)-]

The compound features two methylthio groups (-S-CH₃) at the para positions of the benzene rings, which are linked by a methylene bridge (-CH₂-).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing methylthio groups. The presence of these groups has been linked to enhanced activity against various bacterial strains and fungi. For instance:

  • Case Study: A study synthesized several derivatives of benzothiazole and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds with methylthio substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Antioxidant Activity

Research indicates that organosulfur compounds often exhibit antioxidant properties. Benzene derivatives with methylthio groups have shown potential in reducing oxidative stress in cellular models.

  • Findings: In vitro assays demonstrated that certain derivatives could scavenge free radicals effectively, suggesting their potential use in preventing oxidative damage .

Anti-inflammatory Activity

The anti-inflammatory effects of benzene derivatives have also been reported. Compounds similar to Benzene, 1,1'-methylenebis[4-(methylthio)-] have been shown to inhibit pro-inflammatory cytokines in cellular assays.

  • Study Results: In a study examining various thiazolidinone derivatives, compounds with methylthio groups significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

Emerging research highlights the anticancer potential of methylthio-substituted benzene derivatives.

  • Case Study: A series of experiments tested the cytotoxicity of various organosulfur compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Biological Activities of Benzene Derivatives

Compound NameActivity TypeMIC/IC₅₀ ValueReference
Benzene, 1,1'-methylenebis[4-(methylthio)-]Antibacterial50 µg/ml
Benzothiazole DerivativeAntioxidantEC₅₀ = 0.5 mM
Methylthio DerivativeAnti-inflammatoryIC₅₀ = 12 µM
Methylthio-substituted CompoundAnticancerIC₅₀ = 18 µM

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reaction Type Conditions Products References
Oxidation to sulfoxideH2_2O2_2 (30%), RT, 24h1,1'-Methylenebis[4-(methylsulfinyl)benzene]Inferred
Oxidation to sulfoneKMnO4_4, acidic conditions, 60°C1,1'-Methylenebis[4-(methylsulfonyl)benzene]Inferred

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates or electrophilic pathways.

  • Sulfone formation requires stronger oxidizing agents compared to sulfoxides .

Nucleophilic Substitution

The methylthio group can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Reaction Type Conditions Products References
HalogenationCl2_2, FeCl3_3 catalyst1,1'-Methylenebis[4-(chloro)benzene]Inferred
AminationNH3_3, Cu catalyst, 120°C1,1'-Methylenebis[4-(amino)benzene]Inferred

Key Considerations :

  • Electron-withdrawing substituents or catalysts (e.g., Lewis acids) enhance NAS efficiency .

Polymerization and Crosslinking

The methylene bridge (-CH2_2-) enables participation in polymerization, forming thermosetting resins or copolymers.

Reaction Type Conditions Products References
PolycondensationFormaldehyde, acidic conditionsCrosslinked polythioether networks
CopolymerizationEpichlorohydrin, base catalysisEpoxy-thioether copolymersInferred

Mechanism :

  • The methylene group reacts with electrophiles (e.g., formaldehyde), forming methylene-linked polymers .

Cleavage Reactions

The methylene bridge may undergo cleavage under strong acidic or oxidative conditions.

Reaction Type Conditions Products References
Acidic cleavageH2_2SO4_4, 100°C4-(Methylthio)benzaldehyde derivativesInferred
Oxidative cleavageO3_3, followed by reductive workupBis(4-(methylthio)phenyl) ketoneInferred

Note : Cleavage reactions are less common but relevant in degradation studies .

Functionalization via Thiomethyl Groups

The -SMe groups can undergo alkylation or arylation to introduce new substituents.

Reaction Type Conditions Products References
AlkylationCH3_3I, K2_2CO3_3, DMF1,1'-Methylenebis[4-(ethylthio)benzene]Inferred
ArylationPd catalysis, aryl halidesBis(4-arylthio) methylene-bridged derivativesInferred

Kinetic Data :

  • Reaction rates depend on solvent polarity and nucleophile strength .

Environmental Degradation

Under pyrolysis or photolytic conditions, the compound may decompose into smaller aromatic fragments.

Conditions Major Products Pathway References
Pyrolysis (>300°C)Thiophenol, benzene derivativesRadical-mediated C-S bond cleavage
UV irradiationSulfur dioxide, biphenylsPhotooxidationInferred

Implications :

  • Degradation products include hazardous aromatic sulfides and SO2_2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1,1'-methylenebis[4-(methylthio)-], and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like bis(4-methoxyphenyl)methane (CAS 726-18-1) are synthesized via Friedel-Crafts alkylation using methylene bridges and substituted benzene derivatives . To ensure purity, column chromatography or recrystallization (as seen in nitro-substituted analogs ) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%).

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C, as sulfur-containing compounds are prone to oxidation. Stability studies on related methylenebis[4-isocyanato-] derivatives highlight degradation risks from moisture and light . Use desiccants (e.g., silica gel) in storage containers and verify integrity via periodic NMR analysis.

Q. Which analytical techniques are most effective for initial structural characterization?

  • Methodological Answer : Use a combination of:

  • GC-MS : For volatile byproduct identification (e.g., benzene derivatives in Aerides odorata analysis ).
  • FT-IR : To confirm functional groups (e.g., methylthio C–S stretch at ~600–700 cm⁻¹).
  • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds like 4,4'-dichlorodiphenylmethane (CAS 101-55-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across in vivo and in vitro studies?

  • Methodological Answer : Discrepancies often arise from metabolic differences. For example, comparative toxicology studies on methylenebis[4-(hydroxyimino)methyl]-pyridinium dimethanesulfonate in rats and primates recommend cross-species dose scaling based on metabolic weight (mg/kg⁰·⁷⁵) and longitudinal biomarker tracking (e.g., liver enzymes) . Validate in vitro findings using primary hepatocyte models with species-specific cytochrome P450 activity.

Q. What strategies differentiate structural isomers during synthesis and analysis?

  • Methodological Answer : For isomers like 2- vs. 4-substituted derivatives, employ:

  • X-ray crystallography : Resolve spatial configurations (e.g., MDI isomers in REACH regulations ).
  • Chiral HPLC : Separate enantiomers using cellulose-based columns, as demonstrated in sulfonyl-bridged benzene analogs .
  • Computational modeling : Compare steric and electronic profiles via DFT calculations (B3LYP/6-311+G(d,p)).

Q. How can endocrine disruption potential be systematically evaluated?

  • Methodological Answer : Follow the EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays :

  • Receptor-binding assays : Use ER/AR/TR reporter gene systems (e.g., HEK293 cells).
  • Steroidogenesis assays : Measure cortisol/testosterone in H295R adrenocortical cells.
  • Zebrafish FET (Fish Embryo Toxicity) : Assess developmental endpoints (e.g., vitellogenin induction).

Q. Data Contradiction Analysis

Q. Why do adipogenic activity studies show variability in potency for structurally similar compounds?

  • Methodological Answer : Variability may stem from substituent electronic effects. For example, methylthio groups (–SCH₃) exhibit weaker electron-withdrawing effects compared to isocyanato (–NCO) groups (CAS 101-68-8), altering PPARγ activation thresholds . Standardize assays using:

  • Dose-response normalization (EC₅₀ values relative to rosiglitazone).
  • Transcriptomic profiling (RNA-seq of 3T3-L1 adipocytes) to identify off-target pathways.

Properties

CAS No.

22276-28-4

Molecular Formula

C15H16S2

Molecular Weight

260.4 g/mol

IUPAC Name

1-methylsulfanyl-4-[(4-methylsulfanylphenyl)methyl]benzene

InChI

InChI=1S/C15H16S2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

GGWCDZIQHFUTIZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC2=CC=C(C=C2)SC

Origin of Product

United States

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